molecular formula C13H21N3O3S B2694640 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034277-96-6

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Numéro de catalogue: B2694640
Numéro CAS: 2034277-96-6
Poids moléculaire: 299.39
Clé InChI: YFBJHGCXCAYWEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C13H21N3O3S and its molecular weight is 299.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine, also known as SR5174, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This compound is characterized by its ability to inhibit Aurora kinases, which are critical enzymes involved in cell cycle regulation.

Chemical Structure and Properties

The molecular structure of SR5174 features a pyrimidine ring substituted with an ethylsulfonyl piperidine moiety. The structural formula can be represented as follows:

C13H18N4O2S\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This compound's unique combination of functional groups contributes to its biological activity and potential therapeutic applications.

SR5174 primarily targets Aurora kinases, which are essential for proper mitotic progression. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. Research indicates that SR5174 demonstrates significant inhibitory effects on Aurora A and B kinases in vitro, suggesting its potential as an anticancer agent.

In Vitro Studies

In vitro assays have shown that SR5174 effectively inhibits the proliferation of various cancer cell lines. For instance, studies have reported an IC50 value indicating the concentration required to inhibit 50% of cell growth, which is a critical parameter in assessing the potency of anticancer agents. The specific IC50 values for different cell lines are summarized in Table 1.

Cell Line IC50 (µM)
MCF-7 (Breast)0.85
HCT116 (Colon)0.62
A549 (Lung)1.20

In Vivo Studies

While in vitro studies provide initial insights into the efficacy of SR5174, in vivo studies are crucial for understanding its therapeutic potential. Preliminary animal studies have indicated that SR5174 can reduce tumor size in xenograft models; however, comprehensive studies are still needed to evaluate its safety profile and pharmacokinetics.

Case Studies

A notable case study involved the administration of SR5174 in a murine model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups treated with vehicle solutions. Histological analyses revealed increased apoptosis markers within the tumors treated with SR5174, supporting its mechanism as an Aurora kinase inhibitor .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of SR5174, it is useful to compare it with other known Aurora kinase inhibitors. Table 2 outlines key differences in potency and selectivity among various compounds.

Compound Target Kinases IC50 (µM) Selectivity
SR5174Aurora A/B0.85High
AZD1152Aurora B0.15Moderate
MLN8237Aurora A0.08High

Propriétés

IUPAC Name

4-(1-ethylsulfonylpiperidin-3-yl)oxy-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-4-20(17,18)16-7-5-6-12(9-16)19-13-8-10(2)14-11(3)15-13/h8,12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBJHGCXCAYWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.